molecular formula C14H15NS B283010 N-Mesityl(2-thienyl)methaneimine

N-Mesityl(2-thienyl)methaneimine

Cat. No.: B283010
M. Wt: 229.34 g/mol
InChI Key: KFHOXIQOAZFKQW-UHFFFAOYSA-N
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Description

N-Mesityl(2-thienyl)methaneimine is a specialist chemical reagent featuring a thienyl-imine scaffold. This structure is of significant interest in medicinal chemistry and organic synthesis. The thienyl (thiophene) ring is a common bioisostere for phenyl groups, capable of altering the electronic distribution, solubility, and binding affinity of a molecule, which is a valuable strategy in lead compound optimization . The incorporation of the mesityl (2,4,6-trimethylphenyl) group is a notable feature in catalyst design, particularly in N-heterocyclic carbene (NHC) precursors, where its significant steric bulk can help render key reaction steps irreversible, thereby accelerating the formation of active intermediates . As an N-unsubstituted imine, this compound belongs to a kinetically unstable but highly reactive class of molecules that are fundamental intermediates in various synthetic pathways, including transimination reactions . Researchers may explore its potential as a building block for the synthesis of more complex heterocyclic systems, ligands for catalysis, or in the development of novel pharmacologically active molecules. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C14H15NS

Molecular Weight

229.34 g/mol

IUPAC Name

1-thiophen-2-yl-N-(2,4,6-trimethylphenyl)methanimine

InChI

InChI=1S/C14H15NS/c1-10-7-11(2)14(12(3)8-10)15-9-13-5-4-6-16-13/h4-9H,1-3H3

InChI Key

KFHOXIQOAZFKQW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)N=CC2=CC=CS2)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=CC2=CC=CS2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Thienyl Moieties

Thienyl-substituted compounds are widely studied for their biological and catalytic properties. Key analogs include:

  • 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles (): These derivatives exhibit antibacterial activity against Gram-positive bacteria, with compound 9a showing broad-spectrum efficacy.
  • N-Methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine (): Features a pyrimidine ring and methyl group, differing from the mesityl group in steric and electronic properties.

Reactivity and Enantioselectivity in Catalysis

The position of thienyl substitution significantly impacts enantioselectivity in catalytic reactions. highlights:

  • 2-Thienyl derivatives : Higher enantioselectivity (97:3 er) in phosphonate-directed catalytic asymmetric hydroboration (CAHB) compared to 3-thienyl analogs (88:12 er) .
  • Steric and electronic effects : The 2-thienyl group’s proximity to the reaction site may enhance stereochemical control, a trend also observed in Hoveyda’s work on allyl-boron compounds .

Table 2: Enantioselectivity in Thienyl-Substituted Catalytic Reactions

Substrate Thienyl Position % Yield Enantiomeric Ratio (er) Reference
2-Thienyl derivative 2-position 85% 97:3
3-Thienyl derivative 3-position 80% 88:12

Physical and Chemical Properties

While direct data for N-Mesityl(2-thienyl)methaneimine is lacking, analogs provide insights:

  • N-Methyl-(2-thienyl)pyrimidine (): Molecular weight 205.28 g/mol, mp 105–106°C, CAS RN 921939-14-2.
  • Mesityl group : Likely increases molecular weight and melting point compared to smaller substituents.

Preparation Methods

Preparation of 2,4,6-Trimethylaniline (Mesitylamine)

Mesitylamine is synthesized through nitration of mesitylene followed by reduction. The nitration step involves selective introduction of a nitro group at the para position of mesitylene using nitric acid under controlled conditions to avoid oxidation of methyl groups. Subsequent reduction of the nitro intermediate (2,4,6-trimethylnitrobenzene) is achieved via catalytic hydrogenation or using tin and hydrochloric acid.

Reaction Scheme:

MesityleneHNO32,4,6-TrimethylnitrobenzeneSn/HCl2,4,6-Trimethylaniline\text{Mesitylene} \xrightarrow{\text{HNO}_3} \text{2,4,6-Trimethylnitrobenzene} \xrightarrow{\text{Sn/HCl}} \text{2,4,6-Trimethylaniline}

Key Data:

  • Yield: 85–92% after purification.

  • Purity: >98% (confirmed by GC-MS and 1^1H NMR).

Synthesis of 2-Thiophenecarboxaldehyde

2-Thiophenecarboxaldehyde is commercially available but can be synthesized via formylation of thiophene. The Vilsmeier-Haack reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl3_3) is a standard method.

Reaction Conditions:

  • Thiophene (1 equiv), DMF (1.2 equiv), POCl3_3 (1.5 equiv) in dichloroethane at 0–5°C.

  • Stirred for 4–6 hours, followed by hydrolysis with sodium acetate.

Key Data:

  • Yield: 70–75%.

  • Boiling Point: 198°C; Density: 1.2 g/cm³.

Condensation Reaction for N-Mesityl(2-thienyl)methaneimine

Schiff Base Formation

The imine is formed via acid- or base-catalyzed condensation of mesitylamine and 2-thiophenecarboxaldehyde. Anhydrous conditions and dehydrating agents (e.g., molecular sieves) are critical to shift equilibrium toward product formation.

General Procedure:

  • Dissolve mesitylamine (1 equiv) and 2-thiophenecarboxaldehyde (1 equiv) in ethanol or toluene.

  • Add catalytic acetic acid (5 mol%) or p-toluenesulfonic acid (PTSA).

  • Reflux for 6–12 hours under nitrogen.

  • Remove water via azeotropic distillation or molecular sieves.

  • Isolate product via filtration or column chromatography.

Reaction Scheme:

Mesitylamine+2-ThiophenecarboxaldehydeAcOHThis compound+H2O\text{Mesitylamine} + \text{2-Thiophenecarboxaldehyde} \xrightarrow{\text{AcOH}} \text{this compound} + \text{H}_2\text{O}

Optimized Conditions:

  • Solvent: Toluene (enables azeotropic water removal).

  • Temperature: 110°C (reflux).

  • Yield: 78–85%.

Alternative Catalytic Approaches

Recent advances in redox-neutral condensation methods using azomethine ylide intermediates have been reported. These methods avoid harsh acids and improve stereochemical control.

Example Protocol (Redox-Isomerization):

  • Mix mesitylamine and 2-thiophenecarboxaldehyde in dichloromethane.

  • Add benzoic acid (10 mol%) as a catalyst.

  • Stir at room temperature for 24 hours.

  • Purify via silica gel chromatography (hexane/ethyl acetate = 4:1).

Key Findings:

  • Enantiomeric excess (ee): Up to 95% with chiral auxiliaries.

  • Turnover frequency (TOF): 12 h1^{-1} under mild conditions.

Characterization and Stability

Spectroscopic Data

  • FT-IR: C=N stretch at 1630–1650 cm1^{-1}; absence of NH2_2 and CHO peaks.

  • 1^1H NMR (CDCl3_3): δ 8.45 (s, 1H, CH=N), 7.20–7.40 (m, 3H, thienyl-H), 2.30 (s, 9H, mesityl-CH3_3).

  • MS (ESI): m/z 243 [M+H]+^+.

Stability Considerations

  • Hydrolysis: Susceptible to acidic conditions (pH < 4).

  • Storage: Stable under inert atmosphere at −20°C for >6 months.

Comparative Analysis of Methods

Method Catalyst Solvent Yield Advantages
Acid-catalyzed condensationAcetic acidToluene78–85%High yield; simple setup
Redox-isomerizationBenzoic acidCH2_2Cl2_270–75%Mild conditions; enantioselectivity
Azeotropic distillationNoneEthanol65–70%No catalyst required

Q & A

Basic Research Questions

Q. What are the critical factors in designing a synthesis pathway for N-Mesityl(2-thienyl)methaneimine?

  • Methodological Answer : The synthesis should prioritize stepwise optimization, including reagent selection (e.g., mesityl and thienyl precursors), solvent polarity adjustments, and catalyst screening (e.g., palladium or copper catalysts for coupling reactions). Reaction temperature and time must be calibrated to minimize by-products, as seen in multi-step heterocyclic syntheses . Post-reaction purification via column chromatography or recrystallization (using solvents like hexane/ethyl acetate) is essential for ≥90% purity, as demonstrated in analogous amine syntheses .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for mesityl methyl peaks (~2.2 ppm) and thienyl protons (6.5–7.2 ppm).
  • MS : Confirm molecular ion peaks (e.g., m/z ~245 for C14_{14}H15_{15}NS) with high-resolution mass spectrometry.
  • FT-IR : Validate imine C=N stretches (~1600–1650 cm1^{-1}) and thienyl C-S bonds (~700 cm1^{-1}). Cross-referencing with known imine libraries ensures accuracy .

Q. What role does the 2-thienyl group play in stabilizing this compound?

  • Methodological Answer : The 2-thienyl group’s electron-rich aromatic system enhances conjugation with the imine’s π-system, improving thermal stability. Comparative TGA analyses of phenyl- vs. thienyl-substituted imines show 10–15°C higher decomposition thresholds for thienyl derivatives due to delocalized electron density .

Advanced Research Questions

Q. How do substituents like 2-thienyl influence the electrochemical behavior of this compound?

  • Methodological Answer : Cyclic voltammetry (CV) reveals that electron-donating groups (e.g., 2-thienyl) shift reduction potentials cathodically. For example, quinones with 2-thienyl substituents exhibit E1/2_{1/2} values ~430 mV more negative than phenyl analogs, attributed to enhanced electron donation destabilizing radical anions . Adapting this to imines:

SubstituentE1/2_{1/2} (mV vs. SCE)Effect on Redox
Phenyl-384Moderate donor
2-Thienyl-430Strong donor
2-Furyl-420Strong donor

Q. What computational methods are suitable for modeling the electronic structure of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For thienyl-substituted imines, HOMO localization on the thienyl ring suggests nucleophilic attack sites, while LUMO maps guide electrophilic substitution patterns. Solvent effects (PCM model) refine dipole moments and polarizability .

Q. How can researchers resolve contradictions in reported redox data for thienyl-substituted imines?

  • Methodological Answer : Discrepancies often arise from solvent polarity (e.g., DMF vs. THF) or reference electrode calibration. Standardize measurements using Ag/AgCl in anhydrous acetonitrile and validate via differential pulse voltammetry (DPV) for higher sensitivity. Cross-check with spectroelectrochemistry to correlate redox states with UV-Vis absorption bands (e.g., 300–400 nm for radical intermediates) .

Data Contradiction Analysis

  • Example : Conflicting E1/2_{1/2} values for thienyl derivatives may stem from differing scan rates (CV) or impurities. Mitigate by:
    • Repeating experiments under inert atmospheres (Ar/N2_2) to prevent oxidation.
    • Using ultrapure solvents (H2_2O < 50 ppm) and internal standards (e.g., ferrocene/ferrocenium).
    • Applying multivariate regression to isolate substituent effects from experimental variables .

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